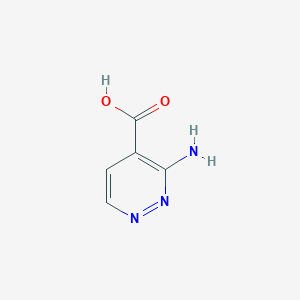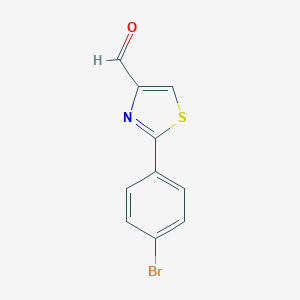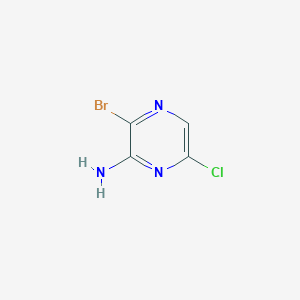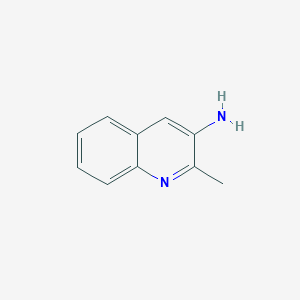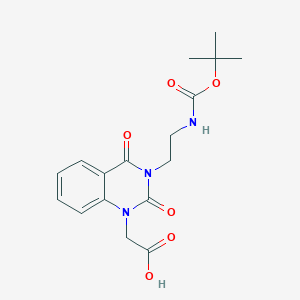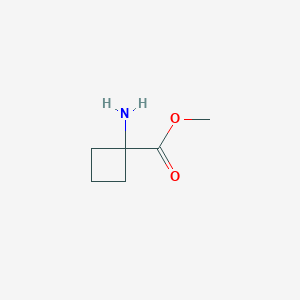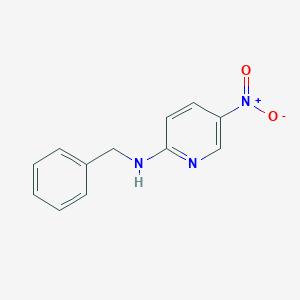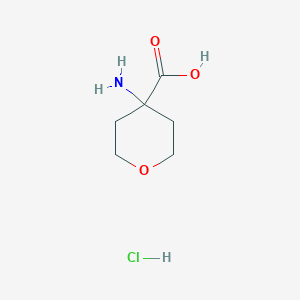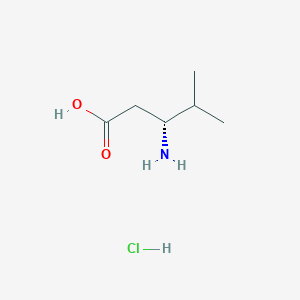
2,2-Bis(4-aminophenyl)propane
Overview
Description
2,2-Bis(4-aminophenyl)propane, also known as 4,4’-(Propane-2,2-diyl)dianiline, is an organic compound with the molecular formula C15H18N2. It is a diamine derivative of bisphenol A, featuring two amino groups attached to the para positions of the phenyl rings. This compound is primarily used in the synthesis of polymers and resins due to its ability to form strong covalent bonds.
Mechanism of Action
Target of Action
The primary targets of 4,4’-(Propane-2,2-diyl)dianiline are currently unknown
Mode of Action
It is known that the compound has a strong adsorption affinity due to several specific nonhydrophobic mechanisms, including hydrogen bonding, electrostatic attraction, and the micropore-filling effect .
Result of Action
Its strong adsorption affinity suggests that it may have significant effects at the molecular and cellular levels
Biochemical Analysis
Biochemical Properties
It is known that this compound is a pyridine derivative . Pyridine derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure and properties of the pyridine derivative.
Molecular Mechanism
It is known that this compound has a macrocyclic structure with amide groups attached to the aromatic rings . This structure could potentially allow it to interact with various biomolecules, leading to changes in enzyme activity or gene expression.
Temporal Effects in Laboratory Settings
It has been shown to have good thermal stability in both solution and polymer systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-aminophenyl)propane typically involves the reduction of 2,2-Bis(4-nitrophenyl)propane. One common method includes the use of a palladium/carbon catalyst and hydrazine hydrate as the reducing agent. The reaction is carried out in an ethanol solvent at a temperature of 68-70°C for 8-10 hours. The product is then filtered, diluted with ethanol, cooled to -10°C, and dried to obtain the final compound with a high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification steps are often automated to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(4-aminophenyl)propane undergoes various chemical reactions, including:
Reduction: The reduction of nitro groups to amino groups is a key reaction in its synthesis.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming bonds with other electrophilic species.
Polymerization: It can act as a monomer in polymerization reactions, forming polyimides and other high-performance polymers.
Common Reagents and Conditions
Reduction: Palladium/carbon catalyst, hydrazine hydrate, ethanol solvent, 68-70°C.
Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides, often in the presence of a base like pyridine.
Polymerization: Anhydrous conditions, high temperatures, and catalysts like anhydrous potassium carbonate.
Major Products
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Polymerization: Polyimides, polyurethanes, and other high-performance polymers.
Scientific Research Applications
2,2-Bis(4-aminophenyl)propane has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polyimides and other polymers with high thermal stability and mechanical strength.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance materials, including adhesives, coatings, and composites.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: A precursor to 2,2-Bis(4-aminophenyl)propane, used in the production of polycarbonate plastics and epoxy resins.
4,4’-Diaminodiphenylmethane: Another diamine used in the synthesis of polyimides and other polymers.
2,2-Bis(4-aminophenoxy)phenylpropane: A similar compound with ether linkages, used in the production of high-performance polymers.
Uniqueness
This compound is unique due to its specific structure, which provides a balance of rigidity and flexibility in the resulting polymers. This makes it particularly valuable in applications requiring high thermal stability and mechanical strength, such as aerospace and electronics.
Properties
IUPAC Name |
4-[2-(4-aminophenyl)propan-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10H,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEDGEXYGKWJPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073296 | |
| Record name | Benzenamine, 4,4'-(1-methylethylidene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2479-47-2 | |
| Record name | 4,4′-(1-Methylethylidene)bis[benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2479-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Isopropylidenedianiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Bis(4-aminophenyl)propane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4,4'-(1-methylethylidene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-isopropylidenedianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the role of 2,2-Bis(4-aminophenyl)propane in the development of novel membrane materials?
A2: this compound has been successfully incorporated into PAIs designed for membrane separation applications. [] When reacted with dianhydride monomers containing amide functions, this compound contributes to the formation of PAIs with a distinct structure. These PAIs possess a highly flexible soft block derived from polytetramethylene glycol and rigid hard blocks composed of aromatic rings originating from this compound and the dianhydride. [] This combination of segments results in PAI films that demonstrate remarkable toughness in a dry state and resilience even when exposed to potent solvents like ethers, alcohols, and chlorinated solvents. [] Initial studies indicate promise for these materials in separating organic mixtures, particularly in the purification of fuel octane enhancers like ethyl-tert-butyl ether. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2'-(Methylthio)-[1,1'-biphenyl]-4-amine](/img/structure/B112270.png)
![benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B112271.png)
